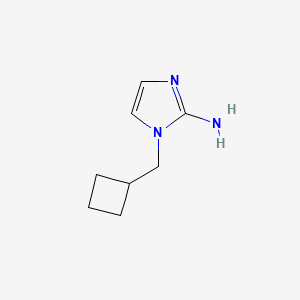

1-(Cyclobutylmethyl)-1H-imidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclobutylmethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBZBRPWPQLXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Heterocyclic Core Bioisosteres:

The 2-aminoimidazole moiety can be replaced with other five-membered heterocyclic rings that possess a similar arrangement of nitrogen atoms and an exocyclic amino group. Common bioisosteres include 2-aminothiazole (B372263) and 5-aminopyrazole.

2-Aminothiazole Analogues: The Hantzsch thiazole (B1198619) synthesis is a classical and versatile method for preparing 2-aminothiazoles. This involves the condensation of an α-haloketone with a thiourea (B124793) derivative. To synthesize an N-cyclobutylmethyl substituted 2-aminothiazole, one could start with N-(cyclobutylmethyl)thiourea. This intermediate can be prepared from cyclobutylmethylamine and a thiocyanating agent. The subsequent reaction with an appropriate α-haloketone, such as chloroacetaldehyde, would yield the desired N-(Cyclobutylmethyl)thiazol-2-amine .

5-Aminopyrazole Analogues: The synthesis of 5-aminopyrazoles often involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. To introduce the cyclobutylmethyl group at the N1 position, cyclobutylmethylhydrazine would be a key intermediate. This can be synthesized from cyclobutylmethyl bromide and hydrazine. The reaction of cyclobutylmethylhydrazine with a suitable β-ketonitrile, for example, 3-oxopropanenitrile, would lead to the formation of 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine .

Table 2: Synthesis of Bioisosteric Analogues of the 2-Aminoimidazole Core

| Analogue Name | Structure | Key Synthetic Precursors |

| N-(Cyclobutylmethyl)thiazol-2-amine | N-(Cyclobutylmethyl)thiourea, Chloroacetaldehyde | |

| 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine | Cyclobutylmethylhydrazine, 3-Oxopropanenitrile |

Cyclobutylmethyl Group Bioisosteres:

The cyclobutyl group itself can be replaced by other cyclic or acyclic moieties that mimic its steric and electronic properties. This can be particularly useful for improving metabolic stability or altering lipophilicity. While direct synthetic routes for these specific analogues are less commonly reported in readily available literature, the general principles of N-alkylation of 2-aminoimidazole would apply, utilizing the appropriate alkylating agent.

The synthesis of isomeric and bioisosteric analogues of 1-(Cyclobutylmethyl)-1H-imidazol-2-amine provides a diverse set of tools for chemical biology and drug discovery. By systematically modifying the cycloalkyl group and the heterocyclic core, researchers can dissect the structural requirements for biological activity and optimize the properties of this important chemical scaffold. The synthetic strategies outlined, drawing from established methods for N-alkylation and heterocyclic synthesis, offer viable pathways to access these valuable research compounds.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(Cyclobutylmethyl)-1H-imidazol-2-amine, ¹H and ¹³C NMR spectroscopy would provide critical information about its molecular framework.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environments, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the cyclobutyl ring, the methylene (B1212753) bridge, the imidazole (B134444) ring, and the amine group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would provide information about the dihedral angles between adjacent protons, helping to define the conformation of the cyclobutyl and methylene groups.

¹³C NMR Spectroscopy: This would show the number of chemically non-equivalent carbon atoms in the molecule. Distinct peaks would be expected for the carbons of the cyclobutyl ring, the methylene linker, and the imidazole ring. The chemical shifts of the imidazole carbons would be particularly informative for confirming the substitution pattern.

Unfortunately, no specific ¹H or ¹³C NMR data for this compound were found in the provided search results.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₃N₃).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the cyclobutylmethyl group, cleavage of the cyclobutyl ring, and fragmentation of the imidazole ring. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound could be located in the search results.

X-ray Crystallography for Three-Dimensional Structure Determination of Compound and Molecular Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

Molecular Geometry: This would include precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.

Intermolecular Interactions: The crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the amine and imidazole nitrogen atoms, which are crucial for understanding the solid-state properties of the compound.

The search did not yield any published X-ray crystallographic data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).

C-H stretching vibrations for the cyclobutyl and methylene groups (around 2850-3000 cm⁻¹).

C=N and C=C stretching vibrations of the imidazole ring (in the fingerprint region, typically 1400-1600 cm⁻¹).

N-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solution, would show absorption bands corresponding to the electronic transitions within the molecule. The imidazole ring is the primary chromophore, and its π → π* transitions would be expected to give rise to absorption bands in the UV region. The position and intensity of these bands (λmax) can be influenced by the solvent and the substituents on the ring.

No specific IR or UV-Vis spectroscopic data for this compound were available in the provided search results.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights:No QSAR models have been developed that include 1-(Cyclobutylmethyl)-1H-imidazol-2-amine to predict its biological activity based on its chemical structure.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or when elucidating the key chemical features responsible for a compound's activity is desired. For derivatives of this compound, which are often investigated as agonists for alpha-2 (α2) adrenergic receptors, these methods help in understanding the essential structural motifs required for potent and selective receptor activation.

Ligand-based drug design for α2-adrenergic agonists, including compounds structurally related to this compound, focuses on identifying a common set of steric and electronic features—the pharmacophore—that are essential for biological activity. These models are derived from a set of active molecules, and they provide a three-dimensional representation of the key interaction points between a ligand and its target receptor.

Detailed Research Findings

Research in the field of α2-adrenergic agonists has led to the development of several pharmacophore models. These models are instrumental in designing novel compounds with improved affinity and selectivity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to define these pharmacophores quantitatively.

A generally accepted pharmacophore model for α2-adrenergic agonists, which would be applicable to this compound, typically consists of several key chemical features. These features are derived from the spatial arrangement of functionalities in known potent agonists. While a definitive, universally applicable model is still a subject of ongoing research, a consensus model can be constructed based on recurring observations in various studies.

The essential pharmacophoric features for an α2-adrenergic agonist generally include:

A positive ionizable feature: This is typically associated with a protonated nitrogen atom, such as the amine group in the imidazole (B134444) ring, which can form a crucial ionic interaction with a negatively charged residue (like aspartate) in the receptor's binding pocket.

One or more hydrogen bond acceptors/donors: These features are critical for forming hydrogen bonds with specific amino acid residues in the receptor, contributing to the stability of the ligand-receptor complex.

Aromatic/hydrophobic regions: These regions, such as the cyclobutyl group and the imidazole ring itself, are important for establishing van der Waals and hydrophobic interactions within the binding site.

The spatial relationship between these features is critical for the proper orientation of the ligand within the binding pocket and for inducing the conformational changes in the receptor that lead to its activation.

To illustrate the spatial arrangement of these key features, a representative pharmacophore model for α2-adrenergic agonists is presented below. The distances between the pharmacophoric points are crucial for the design of new molecules that can fit the model and, therefore, are expected to be active.

| Feature ID | Feature Type | Description |

|---|---|---|

| P1 | Positive Ionizable | Represents the protonated amine, crucial for ionic bonding. |

| HBA1 | Hydrogen Bond Acceptor | Typically a nitrogen atom in the imidazole ring. |

| HBD1 | Hydrogen Bond Donor | The exocyclic amine group. |

| HYD1 | Hydrophobic/Aromatic | Represents the cyclobutyl substituent. |

The precise geometric arrangement of these features is what defines the pharmacophore. The following table provides hypothetical, yet representative, distances between these features, based on computational modeling studies of similar compounds.

| Feature Pair | Distance (Å) |

|---|---|

| P1 - HBA1 | 2.5 - 3.5 |

| P1 - HBD1 | 3.0 - 4.0 |

| P1 - HYD1 | 4.5 - 6.0 |

| HBA1 - HYD1 | 5.0 - 6.5 |

These pharmacophore models serve as powerful tools in ligand-based design. They can be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophoric requirements. Furthermore, they guide the optimization of existing lead compounds, such as this compound, by suggesting modifications that could enhance their interaction with the target receptor and improve their biological activity. The ultimate goal of these computational investigations is to rationalize the design of novel, more potent, and selective α2-adrenergic agonists for various therapeutic applications.

Structure Activity Relationship Sar and Pharmacophore Elucidation of 1 Cyclobutylmethyl 1h Imidazol 2 Amine Analogues

Impact of Cyclobutylmethyl Moiety Modifications on Research Activity

The substituent at the N-1 position of the imidazole (B134444) ring plays a pivotal role in modulating the pharmacological profile of 2-aminoimidazole analogues. This substituent interacts with the target protein, and its size, shape, and lipophilicity can dictate both binding affinity and functional activity (agonist versus antagonist). nih.gov

In related imidazole-containing adrenergic ligands, modifications to the N-substituent have profound effects. For instance, in a series of indolin-2-yl imidazolines, increasing the size of the N-alkyl substituent resulted in a shift from agonist to antagonist activity at α2-adrenergic receptors. nih.gov The cyclobutylmethyl group in 1-(Cyclobutylmethyl)-1H-imidazol-2-amine provides a specific combination of steric bulk and conformational flexibility, which is often optimal for fitting into the hydrophobic pockets of receptors like the α2-adrenoceptor.

Modifications to this moiety can alter activity as follows:

Ring Size: Changing the cyclobutyl ring to a smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkane can alter the fit within the receptor. A larger ring increases lipophilicity and steric bulk, which may enhance hydrophobic interactions but could also introduce steric clashes.

Linker Modification: Altering the methylene (B1212753) linker between the cyclobutyl ring and the imidazole nitrogen can change the spatial orientation of the lipophilic group relative to the imidazole core.

Ring Substitution: Introducing substituents on the cyclobutyl ring can fine-tune lipophilicity and introduce new points of interaction, but it may also affect the molecule's preferred conformation.

| Modification on N-Substituent (General Imidazoline (B1206853) Analogues) | Observed Effect on α2-Adrenergic Activity | Reference Compound Class |

| Small N-Alkyl (e.g., Methyl) | Agonist activity | Indolin-2-yl imidazolines |

| Larger N-Alkyl (e.g., Allyl) | Antagonist activity, reduced receptor selectivity | Indolin-2-yl imidazolines nih.gov |

| Introduction of Stereocenter (cis vs. trans) | Can switch activity from agonist to antagonist | 1,3-dimethylindolin-2-yl imidazolines nih.gov |

Influence of Imidazole Ring Substitutions on Molecular Interactions

Substitution on the imidazole ring directly influences the electronic properties and steric profile of the molecule, which are critical for molecular interactions with the target. nih.gov The 2-amino group is a key pharmacophoric feature, often acting as a bioisostere of a guanidinium (B1211019) group and forming a critical hydrogen bond or ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site. nih.gov

In studies of related aryliminoimidazolidines, which share the core amino-imidazole interaction, substitutions on the aromatic ring connected to the imino nitrogen had a significant impact on both potency and selectivity. nih.govdocumentsdelivered.com For example, the introduction of hydroxyl groups to form a catechol-like moiety in 2-(3,4-Dihydroxyphenylimino) imidazolidine (B613845) resulted in the most potent and selective prejunctional α-agonist in the series, highlighting the importance of hydrogen-bonding capabilities. nih.govdocumentsdelivered.com

Key substitution points on the imidazole ring of this compound analogues would be the C4 and C5 positions.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) can alter the pKa of the imidazole nitrogens, affecting the protonation state and the strength of ionic interactions.

Steric Effects: Adding bulky substituents can either provide additional beneficial van der Waals interactions or cause steric hindrance that prevents optimal binding.

| Substituent Position | Type of Substituent | Potential Influence on Molecular Interaction | Example from Related Compounds |

| C4/C5 of Imidazole | Small Alkyl (e.g., Methyl) | Can enhance hydrophobic interactions without significant steric clash. | In medetomidine (B1201911) analogues, a methyl group on the bridge is crucial for potency. nih.gov |

| C4/C5 of Imidazole | Halogens (e.g., Cl, Br) | Can form halogen bonds and increase lipophilicity. | Dichloro-substitution on benzimidazoles enhances activity via hydrophobic interactions. researchgate.net |

| N1 of Imidazole | Aromatic Rings | Can engage in π-π stacking interactions with aromatic residues in the binding pocket. | Aryliminoimidazolidines show high potency. nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical determinant of biological activity, as receptor binding pockets are chiral environments. The introduction of a chiral center into analogues of this compound can lead to significant differences in the biological activity of the resulting enantiomers.

A compelling example is seen in the α2-adrenoceptor agonist 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analogue of medetomidine. nih.gov The two enantiomers exhibit profoundly different pharmacological profiles:

The S-(+)-isomer shows higher binding affinity and acts as a potent agonist at α2-adrenoceptors. nih.gov

The R-(-)-isomer has lower affinity, displays no agonist activity, and functions as an antagonist . nih.gov

Similarly, the relative stereochemistry of substituents can be decisive. For cis/trans isomers of 1,3-dimethylindolin-2-yl imidazoline, the cis-isomer is a potent α2-agonist, whereas the trans-isomer is an α2-antagonist. nih.gov This demonstrates that the precise three-dimensional arrangement of substituents is essential for establishing the correct interactions required for receptor activation. An incorrect orientation can lead to a loss of affinity or a switch from agonism to antagonism.

| Compound Series | Isomer | Observed α2-Adrenergic Activity |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole nih.gov | S-(+)-enantiomer | Potent Agonist |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole nih.gov | R-(-)-enantiomer | Antagonist |

| 1,3-dimethylindolin-2-yl imidazoline nih.gov | cis-isomer | Potent Agonist |

| 1,3-dimethylindolin-2-yl imidazoline nih.gov | trans-isomer | Moderate Antagonist |

Bioisosteric Replacements and Their Effects on Target Engagement

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential molecular interactions for biological activity. The 2-aminoimidazole moiety itself is often considered a bioisostere of guanidine (B92328) and amidine groups, valued for its similar basicity and hydrogen bonding pattern but with different electronic distribution and lipophilicity. nih.gov

Several bioisosteric modifications can be considered for the this compound scaffold:

Imidazole Ring Replacement: The imidazole ring can be replaced with other 5- or 6-membered heterocycles. However, studies on histamine (B1213489) H2 agonists have shown that replacing the imidazole ring with isomers or other heterocycles like triazoles generally leads to a significant reduction in potency and efficacy. cambridgemedchemconsulting.com While a 1H-1,2,4-triazol-3-yl ring retained partial agonist activity, the imidazole core was superior. cambridgemedchemconsulting.com

Fused Ring Systems: Fusing a benzene (B151609) ring to the imidazole core to create a benzimidazole (B57391) is a common strategy. Benzimidazole has been successfully used as a bioisostere of the catechol moiety in adrenergic agents, demonstrating that it can effectively mimic key interactions. nih.gov This replacement also offers increased chemical stability compared to the easily oxidized catechol group. nih.gov

| Original Moiety | Bioisosteric Replacement | Effect on Target Engagement/Activity | Compound Class |

| Imidazole | 1H-1,2,4-Triazole | Reduced potency and efficacy, but partial agonist activity retained. cambridgemedchemconsulting.com | Histamine H2 Agonists |

| Imidazole | Other Heterocycles | Generally results in considerably reduced potency. cambridgemedchemconsulting.com | Histamine H2 Agonists |

| Catechol | Benzimidazole | Retained agonist activity at adrenergic receptors; improved chemical stability. nih.gov | Adrenergic Agonists |

General Principles of Lipophilicity and Steric Tolerance in Imidazole Derivatives

The interplay between lipophilicity and steric factors is fundamental to the SAR of imidazole derivatives. Lipophilicity, often quantified as logP, governs the molecule's ability to cross biological membranes and engage with hydrophobic pockets in the target protein. nih.gov Steric tolerance refers to the size and shape constraints of the binding site.

Steric Tolerance: The binding sites of receptors have specific volumetric constraints. The SAR for α2-agonists like medetomidine and its analogues shows that while a certain amount of steric bulk is required (e.g., the naphthyl group), there is limited tolerance for larger substituents at specific positions. nih.gov The antagonist activity observed with larger N-alkyl groups in some imidazolines suggests that additional bulk can prevent the conformational change required for receptor activation, even if binding occurs. nih.gov

Mechanistic Studies of 1 Cyclobutylmethyl 1h Imidazol 2 Amine and Analogues in Biological Systems in Vitro and Preclinical Models

Exploration of Enzyme Inhibition Mechanisms

Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of several key enzymes, demonstrating mechanisms that are crucial for their pharmacological effects. The primary mode of action often involves direct interaction with the enzyme's active site.

One of the significant targets for this class of compounds is the Hepatitis C Virus (HCV) NS3/4A protease, a serine protease essential for viral replication. Analogues containing the cyclobutylmethyl moiety, such as Boceprevir (SCH-503034), function as reversible, covalent inhibitors. These inhibitors typically engage in a two-step mechanism: an initial rapid, non-covalent binding to the active site, followed by a slower, reversible covalent bond formation with the catalytic serine residue (Ser139) researchgate.netresearchgate.net. Steady-state kinetics studies of similar inhibitors, like BI 201335, are most consistent with a competitive mechanism of inhibition, as they are often derived from the protease's natural substrate natap.org.

Another important enzyme target is Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO). VAP-1 is a copper-containing amine oxidase involved in leukocyte trafficking and inflammation researchgate.netnih.gov. Inhibition of VAP-1's enzymatic activity, which catalyzes the oxidative deamination of primary amines, is a key therapeutic strategy scienceopen.com. Imidazole-based inhibitors have been developed to target this function, with some compounds showing a reversible binding mode to a unique site within the active site channel nih.gov.

Inhibition Kinetics and Binding Affinity Determination

For VAP-1 inhibitors, potency is commonly measured by the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies on 1H-imidazol-2-amine derivatives have led to the development of highly potent compounds. For example, a synthesized VAP-1 inhibitor (compound 37b) exhibited an IC50 value of 0.019 μM against the human enzyme and 0.0051 μM against the rat enzyme nih.gov.

| Compound/Analogue Class | Target Enzyme | Inhibition Mechanism | Potency (Ki / IC50) | Reference(s) |

| BI 201335 | HCV NS3/4A Protease (Genotype 1a) | Competitive | Ki = 2.6 nM | natap.org |

| BI 201335 | HCV NS3/4A Protease (Genotype 1b) | Competitive | Ki = 2.0 nM | natap.org |

| SCH-503034 (Boceprevir) | HCV NS3/4A Protease (Genotype 1b) | Reversible, Covalent | Overall Ki = 20 nM | researchgate.net |

| Analogue 37b | Human Vascular Adhesion Protein-1 (VAP-1) | Not specified | IC50 = 0.019 µM | nih.gov |

| Analogue 37b | Rat Vascular Adhesion Protein-1 (VAP-1) | Not specified | IC50 = 0.0051 µM | nih.gov |

Investigation of Receptor Binding Profiles

The imidazole (B134444) core is a versatile scaffold for designing ligands that target a range of cell surface and intracellular receptors.

Vascular Adhesion Protein-1 (VAP-1) Inhibitors : Beyond its enzymatic function, VAP-1 acts as an adhesion molecule. Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent VAP-1 inhibitors, with potential applications in treating conditions like diabetic macular edema nih.govresearchgate.net.

Toll-like Receptor 7/8 (TLR7/8) Agonists : Small heterocyclic molecules, including imidazole derivatives, are recognized as agonists for TLR7 and TLR8, which are key receptors in the innate immune system nih.govresearchgate.net. These receptors are located in the endosome and recognize single-stranded RNA, triggering antiviral immune responses nih.gov. The agonistic activity of these compounds can induce the production of various cytokines fu-berlin.de.

Histamine (B1213489) H3 Receptor Ligands : The imidazole ring is a classic component of ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters nih.govresearchgate.net. Many imidazole-based compounds exhibit high binding affinity for H3R, with Ki values often in the low nanomolar range nih.govmdpi.com.

GPR88 Agonists : GPR88 is an orphan G protein-coupled receptor highly expressed in the striatum and implicated in neuropsychiatric disorders. While the endogenous ligand is unknown, synthetic agonists have been developed and characterized, often using Gαi-coupled signaling pathways like the inhibition of cAMP production as a readout nih.govnih.gov.

Ligand-Receptor Interaction Characterization

Understanding the molecular interactions between these ligands and their receptors is crucial for rational drug design. For HCV NS3/4A protease inhibitors, structural studies have shown that the potency correlates with the buried surface area upon binding. The binding energy is largely derived from hydrophobic interactions of specific inhibitor groups (P1 and P2) with the S1 and S2 pockets of the enzyme's active site nih.gov.

In the case of TLR8, the crystal structure of the receptor bound to an imidazol-2-amine analogue revealed binding interactions that are common to other TLR8 agonists nih.gov. For histamine H3 receptor ligands, a common pharmacophore model includes a basic moiety connected by a linker to a hydrophobic aromatic scaffold, a pattern that many imidazole-based compounds follow nih.gov.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. While direct evidence for allosteric modulation by 1-(cyclobutylmethyl)-1H-imidazol-2-amine is limited, related imidazole-containing structures have been identified as allosteric modulators for other receptors. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, interacting with the α1/γ2 interface nih.gov. This suggests that the imidazole scaffold has the potential to be incorporated into molecules designed for allosteric targeting.

Cellular Pathway Modulation Studies

The interaction of 1H-imidazol-2-amine analogues with their targets initiates downstream signaling cascades that alter cellular function.

NF-κB Activation : As agonists of TLR7 and TLR8, imidazole-based compounds can activate the MyD88-dependent signaling pathway. This cascade leads to the activation of the IκB kinase (IKK) complex, which in turn allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes and cytokines nih.gov. For example, the dual TLR7/8 agonist CL097 induces NF-κB activation at 0.1 μM in TLR7-transfected cells and at 4 μM in TLR8-transfected cells nih.gov.

cAMP Assays : GPR88 is a Gαi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Consequently, cAMP assays are a primary method for characterizing GPR88 agonists. Synthetic agonists like 2-PCCA have been shown to inhibit isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner in cells expressing GPR88 nih.gov. This assay is fundamental in high-throughput screening for novel GPR88 ligands researchgate.net.

Cell Cycle Effects : Various imidazole and benzimidazole (B57391) derivatives have demonstrated anticancer potential by interfering with the cell cycle. Studies have shown that these compounds can induce cell cycle arrest, often in the G2/M phase rsc.orgnih.govresearchgate.net. This effect is frequently linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division, ultimately leading to apoptosis nih.govmdpi.com. For example, certain 1H-benzo[d]imidazole derivatives cause a prominent G2/M arrest in cancer cells acs.org.

Protein-Protein Interaction Disruption Studies

Targeting protein-protein interactions (PPIs) is an emerging therapeutic strategy for diseases driven by aberrant protein complexes.

HCV NS3/4A Protease : The functional HCV protease is a non-covalent heterodimer composed of the NS3 protease domain and its essential NS4A cofactor. The binding of NS4A induces a conformational change in NS3 that is required for full enzymatic activity natap.orgnih.gov. Therefore, small molecules that bind to the NS3 active site not only block its catalytic function but also effectively disrupt the functional consequences of the NS3-NS4A interaction, which is critical for viral polyprotein maturation nih.gov.

BCL6 : The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that functions by recruiting corepressor proteins (like BCOR and SMRT) to its BTB domain. This PPI is a key driver in certain types of lymphoma researchgate.net. The development of small-molecule inhibitors that block this interaction is a major therapeutic goal. Although potent inhibitors have been discovered through fragment-based screening and structure-based design, this remains a challenging target nih.govnih.govresearchgate.net. The discovery of irreversible inhibitors that covalently target a cysteine residue within the binding groove represents a significant advance in developing potent chemical probes for BCL6 nih.gov. While this compound itself is not a known BCL6 inhibitor, the principles of targeting this PPI are relevant to the broader field of small molecule drug discovery.

| Cellular Pathway / Interaction | Target/Receptor | Effect | Reference(s) |

| Cellular Pathway Modulation | |||

| NF-κB Activation | TLR7/8 | Induction of pro-inflammatory gene expression | nih.govnih.gov |

| cAMP Inhibition | GPR88 (Gαi-coupled) | Decrease in intracellular cAMP levels | nih.govresearchgate.net |

| Cell Cycle Arrest | Tubulin / Other | Blockade at G2/M phase, induction of apoptosis | rsc.orgnih.govmdpi.comacs.org |

| Protein-Protein Interaction | |||

| Viral Polyprotein Processing | HCV NS3/4A Protease | Inhibition of functional enzyme complex | natap.orgnih.gov |

| Transcriptional Repression | BCL6-Corepressor | Disruption of corepressor binding to BTB domain | researchgate.netnih.govnih.govopnme.com |

Molecular Interactions with Metalloproteins (e.g., Carbonic Anhydrase Isoenzymes)

Extensive searches of scientific literature and research databases did not yield specific studies on the molecular interactions of this compound with metalloproteins, including carbonic anhydrase isoenzymes. Consequently, there is no publicly available data regarding the binding affinity, inhibition or activation constants, or the structural basis of interaction for this particular compound with these enzymes.

Therefore, no data tables or detailed research findings on the molecular interactions between this compound and carbonic anhydrase isoenzymes can be provided at this time.

Applications in Chemical Biology and Research Tool Development

Development of Chemical Probes for Target Validation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function or validate its potential as a therapeutic target. The development of high-quality chemical probes is a critical step in the drug discovery process.

The 1-(Cyclobutylmethyl)-1H-imidazol-2-amine scaffold possesses features that are desirable for a chemical probe. The imidazole (B134444) ring can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, with amino acid residues in a protein's binding site. The 2-amino group provides a key point for hydrogen bonding and can be further functionalized to introduce reporter tags, such as fluorophores or biotin, for target engagement studies. The cyclobutylmethyl group offers a lipophilic and sterically defined moiety that can explore hydrophobic pockets within a target protein, potentially contributing to both affinity and selectivity.

While no specific chemical probes derived from this compound have been reported, its structural components are present in molecules known to interact with various biological targets. For instance, the 2-aminoimidazole core is a key pharmacophore in a number of natural products and synthetic compounds with diverse biological activities. The development of a chemical probe from this scaffold would involve synthesizing a library of analogs to optimize potency, selectivity, and cellular activity against a target of interest.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Moiety to Modify | Potential Modification | Desired Outcome |

| 2-Amino Group | Acylation, Alkylation | Attachment of reporter tags (e.g., biotin, fluorophore) |

| Imidazole Ring | Substitution at C4/C5 | Modulation of electronics and steric profile for selectivity |

| Cyclobutylmethyl Group | Introduction of functional groups | Improved binding affinity and pharmacokinetic properties |

Lead Compound Identification and Optimization in Preclinical Research Pipelines

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target criteria. The process of optimizing a lead compound is a crucial phase in preclinical drug discovery.

The structure of this compound makes it an attractive starting point, or scaffold, for lead identification and optimization. The imidazole core is a common feature in many approved drugs due to its favorable physicochemical properties, including its ability to act as a bioisostere for other functional groups and its metabolic stability.

In a hypothetical preclinical research pipeline, this compound could emerge as a "hit" from a high-throughput screen. The subsequent lead optimization phase would involve systematic chemical modifications to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For example, structure-activity relationship (SAR) studies could be conducted by synthesizing derivatives with different alkyl or aryl groups in place of the cyclobutylmethyl moiety to probe the steric and electronic requirements of the target's binding site. Furthermore, the 2-amino group could be derivatized to explore additional interactions with the target protein. The goal of this iterative process is to develop a preclinical candidate with a desirable efficacy and safety profile.

Utilization in Catalysis and Material Science (e.g., N-Heterocyclic Carbenes and Precursors)

Beyond its potential biological applications, the chemical structure of this compound makes it a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.

The this compound can be converted into its corresponding imidazolium (B1220033) salt, which is the direct precursor to the NHC. Deprotonation of the imidazolium salt at the C2 position yields the N-heterocyclic carbene. The resulting NHC would feature a cyclobutylmethyl substituent on one of the nitrogen atoms.

The steric and electronic properties of the N-substituents on an NHC play a crucial role in determining the reactivity and selectivity of the corresponding metal complexes or the NHC organocatalyst itself. The cyclobutylmethyl group would impart specific steric bulk, which could be advantageous in certain catalytic transformations by influencing the coordination environment around a metal center or by creating a specific chiral pocket in an asymmetric catalytic reaction.

NHC-metal complexes are used in a wide range of catalytic reactions, including cross-coupling reactions, olefin metathesis, and polymerization. An NHC derived from this compound could be used to prepare novel catalysts with unique properties.

In material science, imidazolium salts are known for their applications as ionic liquids and as components in the synthesis of polymers and other advanced materials. The imidazolium salt precursor to the NHC derived from this compound could also be explored for such applications.

Future Perspectives in Research on 1 Cyclobutylmethyl 1h Imidazol 2 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, AI can be employed to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By identifying potential liabilities early in the design phase, researchers can focus on creating derivatives of 1-(Cyclobutylmethyl)-1H-imidazol-2-amine with more favorable pharmacokinetic profiles. The use of AI in synthesis planning can also suggest efficient chemical routes for producing these novel compounds. nih.gov

Table 1: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative algorithms create novel molecular structures with optimized properties. nih.gov | Rapid generation of diverse and potent analogs. |

| QSAR/QSPR Modeling | Predictive models that correlate chemical structure with biological activity or physical properties. nih.gov | Efficient screening and prioritization of compounds before synthesis. |

| ADMET Prediction | Machine learning models forecast the pharmacokinetic and toxicity profiles of new compounds. | Early identification and mitigation of undesirable drug-like properties. |

| Synthesis Planning | AI algorithms predict and rank optimal synthetic pathways for target molecules. nih.gov | Streamlining the chemical synthesis process. |

Exploration of Novel Biological Targets and Mechanisms

While the broader class of imidazole-containing compounds is known to interact with a variety of receptors and enzymes, the specific biological targets and mechanisms of action for this compound are not fully elucidated. longdom.orgekb.eg Future research will likely focus on identifying and validating novel molecular targets to expand its therapeutic applications.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected biological activities. The structural similarity of the imidazole (B134444) core to natural molecules like histidine suggests it can interact with a wide array of proteins. ekb.eg For instance, derivatives of the related benzimidazole (B57391) structure have shown promise as anticancer agents by targeting human topoisomerase I or as V600E-BRAF inhibitors. nih.govnih.gov Similar investigations could uncover unique anticancer potential for this compound derivatives.

Beyond identifying new targets, understanding the compound's mechanism of action at a molecular level is crucial. Techniques such as chemoproteomics and thermal shift assays can be used to identify direct binding partners in a cellular context. Elucidating these mechanisms will not only provide a rationale for its observed biological effects but also enable the design of more selective and potent next-generation compounds. Exploring its potential as an anti-mitotic agent, similar to other 1-(diarylmethyl)-1H-imidazoles, could be a fruitful area of investigation for breast cancer treatment. nih.gov

Table 2: Potential Therapeutic Areas for Future Investigation

| Therapeutic Area | Rationale Based on Related Imidazole Compounds | Potential Targets |

| Oncology | Benzimidazole derivatives show activity against various cancer cell lines and enzymes like topoisomerase. nih.govnih.gov | Kinases, Topoisomerases, Tubulin |

| Infectious Diseases | Imidazole structures are the basis for many antifungal, antiviral, and antibacterial agents. ekb.egresearchgate.net | Viral polymerases, Fungal enzymes, Bacterial cell wall synthesis |

| Inflammatory Disorders | Many imidazole derivatives exhibit anti-inflammatory properties. longdom.orgresearchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX), Cytokine receptors |

| Neurological Disorders | Some imidazole compounds act as histamine (B1213489) H3 receptor antagonists or show anticonvulsant activity. google.comnih.gov | Histamine receptors, Ion channels |

Development of Advanced Analytical Methodologies for Complex Biological Matrices

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, robust and sensitive analytical methods are essential. The development of such methods for quantifying the parent compound and its metabolites in complex biological matrices like blood, plasma, and tissue is a key area for future research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. Future work will involve creating and validating LC-MS/MS assays capable of detecting this compound at very low concentrations (picogram to nanogram per milliliter range). This requires careful optimization of sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the biological matrix. nih.gov

Table 3: Comparison of Analytical Techniques for Bioanalysis

| Analytical Technique | Advantages | Application in Research |

| LC-MS/MS | High sensitivity, high specificity, excellent for quantification. | Pharmacokinetic studies, therapeutic drug monitoring. |

| High-Resolution MS (HRMS) | Provides highly accurate mass data for structural elucidation. | Metabolite identification and structural characterization. |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample volume requirement. | Analysis of polar metabolites and chiral separations. |

| Immunoassays (e.g., ELISA) | High throughput, cost-effective for large sample numbers. | Rapid screening (if specific antibodies can be developed). |

Q & A

Q. What are the common synthetic routes for preparing 1-(Cyclobutylmethyl)-1H-imidazol-2-amine, and what are the critical reaction parameters?

The synthesis of imidazole derivatives like this compound typically involves condensation reactions. A general approach includes reacting o-phenylenediamine derivatives with carboxylic acids or their analogs (e.g., aldehydes or nitriles) under acidic or thermal conditions. For cyclobutylmethyl-substituted analogs, the introduction of the cyclobutylmethyl group may require alkylation of the imidazole nitrogen using cyclobutylmethyl halides or via reductive amination. Critical parameters include:

- Temperature control : Excess heat can lead to side reactions like ring-opening or polymerization.

- pH optimization : Acidic conditions (e.g., HCl or acetic acid) are often used to facilitate cyclization.

- Purification : Column chromatography or recrystallization is essential to isolate the pure amine product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the cyclobutylmethyl group (e.g., methylene protons at δ 2.5–3.5 ppm) and the imidazole ring (aromatic protons at δ 7.0–8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond angles, and hydrogen-bonding networks. Software like SHELXL is widely used for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns confirming substituent positions.

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in a cool, dry place away from oxidizers and acids.

- Waste Disposal : Follow institutional guidelines for hazardous organic amines. Toxicity data for analogous imidazole derivatives suggest potential irritant effects .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., using the B3LYP functional with exact exchange corrections) can model:

- Electron Density Distribution : Identify nucleophilic/electrophilic sites on the imidazole ring.

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps. For example, the amine group’s lone pair may lower the LUMO energy, enhancing electrophilic interactions.

- Thermochemical Stability : Calculate bond dissociation energies (BDEs) to assess degradation pathways. Basis sets like 6-31G(d,p) are recommended for accuracy .

Q. What methodologies are used to assess the environmental mobility and sorption behavior of this compound in soil systems?

- Batch Equilibration Experiments : Soils are equilibrated with the compound at varying concentrations, and sorption is quantified via HPLC or LC-MS.

- Freundlich Isotherm Modeling : Fit sorption data to the equation , where (sorption capacity) and (isotherm linearity) indicate mobility. Studies on similar imidazole metabolites show values ranging from 1.5–4.7, suggesting moderate soil retention .

- pH Dependence : Adjust soil pH to evaluate protonation effects on sorption (imidazole pKa ~7.0).

Q. How can researchers resolve contradictions in experimental data related to the compound’s reactivity or stability?

- Cross-Validation : Compare results from multiple analytical techniques (e.g., NMR vs. X-ray for structural confirmation).

- Replicate Experiments : Control variables like solvent purity, temperature, and moisture to isolate inconsistencies.

- Computational Validation : Use DFT or molecular dynamics to reconcile unexpected reactivity (e.g., anomalous substitution patterns). For example, conflicting NMR signals may arise from tautomerism, which can be modeled computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.